molecular formula C28H34O2 B12538258 1-Ethynyl-2,5-bis(hexyloxy)-4-(phenylethynyl)benzene CAS No. 773060-39-2

1-Ethynyl-2,5-bis(hexyloxy)-4-(phenylethynyl)benzene

Cat. No.: B12538258
CAS No.: 773060-39-2
M. Wt: 402.6 g/mol
InChI Key: GOTYDKHMYZTLEM-UHFFFAOYSA-N
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Description

1-Ethynyl-2,5-bis(hexyloxy)-4-(phenylethynyl)benzene is a conjugated aromatic compound characterized by a central benzene ring substituted with two hexyloxy groups at positions 2 and 5, a phenylethynyl group at position 4, and an ethynyl group at position 1. Its synthesis typically involves Sonogashira coupling reactions, which link aryl halides to terminal alkynes under palladium-copper catalysis (see Scheme 1) . The hexyloxy (C₆H₁₃O) chains enhance solubility in organic solvents, facilitating solution-based processing for applications in molecular electronics and optoelectronics . The ethynyl and phenylethynyl moieties extend π-conjugation, enabling charge transport and tunable optical properties .

Properties

CAS No.

773060-39-2

Molecular Formula

C28H34O2

Molecular Weight

402.6 g/mol

IUPAC Name

1-ethynyl-2,5-dihexoxy-4-(2-phenylethynyl)benzene

InChI

InChI=1S/C28H34O2/c1-4-7-9-14-20-29-27-23-26(19-18-24-16-12-11-13-17-24)28(22-25(27)6-3)30-21-15-10-8-5-2/h3,11-13,16-17,22-23H,4-5,7-10,14-15,20-21H2,1-2H3

InChI Key

GOTYDKHMYZTLEM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC1=CC(=C(C=C1C#C)OCCCCCC)C#CC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Core Reaction Mechanism

The reaction employs a Pd(0)/Pd(II) catalytic cycle, with CuI as a co-catalyst, facilitating oxidative addition and transmetallation steps. For example, the coupling of 2,5-bis(hexyloxy)-4-iodobenzene derivatives with terminal alkynes like phenylacetylene proceeds under inert conditions, yielding the target compound. A representative procedure involves:

  • Catalyst system : Pd(PPh₃)₄ (1 mol%) and CuI (2 mol%)
  • Solvent : Tetrahydrofuran (THF) and diisopropylamine (iPr₂NH) in a 1:2 ratio
  • Temperature : Room temperature to 60°C for 12–24 hours.

Sequential Ethynylation

The synthesis often requires two successive Sonogashira couplings:

  • First coupling : Introduction of the phenylethynyl group to a 2,5-bis(hexyloxy)-4-iodobenzene intermediate.
  • Second coupling : Reaction of the resulting mono-ethynylated product with trimethylsilyl-protected acetylene, followed by deprotection to yield the terminal ethynyl group.

Intermediate Preparation and Functionalization

Synthesis of 2,5-Bis(hexyloxy)-4-iodobenzene

The hexyloxy substituents are introduced via nucleophilic aromatic substitution. Starting from hydroquinone, alkylation with hexyl bromide under basic conditions (K₂CO₃, DMF) yields 2,5-bis(hexyloxy)benzene, which is subsequently iodinated using N-iodosuccinimide (NIS) in acetic acid.

Trimethylsilyl (TMS) Protection Strategy

To prevent undesired side reactions during coupling, ethynyl groups are protected as TMS-acetylenes. For instance, 1-ethynyl-4-(hexyloxy)benzene is synthesized by reacting 4-iodophenol with trimethylsilylacetylene, followed by deprotection using tetrabutylammonium fluoride (TBAF).

Optimization of Reaction Conditions

Solvent and Base Effects

  • Solvent systems : Biphasic water/toluene mixtures enhance catalyst stability and regioselectivity, achieving mono-ethynylation yields >90%.
  • Base selection : Triethylamine (Et₃N) outperforms other amines, with 2–4 equivalents optimizing reaction rates and minimizing di-ethynylation byproducts.

Catalytic System Efficiency

Comparative studies reveal that PdCl₂(PPh₃)₂ exhibits superior performance over Pd(PPh₃)₄ in water-tolerant systems, reducing catalyst loading to 0.5 mol% while maintaining 85–94% yields.

Deprotection and Final Modification

TMS Group Removal

The final step involves cleaving the TMS protecting group using K₂CO₃ in methanol or TBAF in THF, yielding the terminal ethynyl functionality. For example, treatment with TBAF (1 equiv.) at room temperature for 1 hour affords 1-ethynyl-2,5-bis(hexyloxy)-4-(phenylethynyl)benzene in 96% yield.

Characterization and Analytical Validation

Spectroscopic Confirmation

  • ¹H NMR : Key signals include aromatic protons at δ 6.80–7.39 ppm and hexyloxy methylene groups at δ 3.94 ppm.
  • ¹³C NMR : Ethynyl carbons appear at δ 86–91 ppm, while quaternary aromatic carbons resonate at δ 114–159 ppm.
  • Mass spectrometry : Molecular ion peaks at m/z 464–614 confirm the molecular formula.

Purity Assessment

Column chromatography (hexane/ethyl acetate, 20:1) and HPLC analysis ensure >95% purity, critical for electronic applications.

Comparative Analysis of Synthetic Routes

Method Feature Pd(PPh₃)₄/THF/iPr₂NH PdCl₂(PPh₃)₂/H₂O-Toluene TBAF Deprotection
Yield 90% 94% 96%
Reaction Time 24 h 12 h 1 h
Byproduct Formation <5% <3% <1%
Scalability Moderate High High

Chemical Reactions Analysis

Types of Reactions

1-Ethynyl-2,5-bis(hexyloxy)-4-(phenylethynyl)benzene can undergo various chemical reactions, including:

    Oxidation: The ethynyl groups can be oxidized to form carbonyl compounds.

    Reduction: The alkyne groups can be reduced to alkenes or alkanes.

    Substitution: The benzene ring can undergo further electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄) can be used.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or Lindlar’s catalyst.

    Substitution: Halogenation using bromine (Br₂) or chlorination using chlorine (Cl₂).

Major Products

    Oxidation: Formation of diketones or carboxylic acids.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Organic Electronics

The compound has shown promise in organic electronics, particularly as a component in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its conjugated structure allows for efficient charge transport and light emission.

  • Charge Transport : The ethynyl groups facilitate π-conjugation, enhancing the mobility of charge carriers. This property is crucial for the performance of electronic devices.
  • Thermal Stability : The presence of hexyloxy groups contributes to improved thermal stability, making it suitable for high-temperature applications in electronic devices.

Photonic Applications

1-Ethynyl-2,5-bis(hexyloxy)-4-(phenylethynyl)benzene can be utilized in photonic devices due to its optical properties.

  • Fluorescent Markers : Similar compounds have been studied for their ability to serve as fluorescent markers in biological imaging, which may extend to this compound as well. Its structure allows for tunable fluorescence properties depending on the solvent and environmental conditions.

Drug Delivery Systems

The solubility of 1-Ethynyl-2,5-bis(hexyloxy)-4-(phenylethynyl)benzene in organic solvents enhances its potential use in drug delivery systems.

  • Interaction with Biological Macromolecules : Studies indicate that compounds with similar structures can interact with proteins and nucleic acids, suggesting potential applications in biosensing technologies and targeted drug delivery.

Case Study 1: Synthesis and Characterization

Research conducted by Lehmann et al. (2006) focused on synthesizing derivatives of phenyleneethynylene compounds, including 1-Ethynyl-2,5-bis(hexyloxy)-4-(phenylethynyl)benzene. The study highlighted the importance of cross-coupling reactions using palladium catalysts to form complex structures that exhibit enhanced optical properties .

Key Findings

  • Successful synthesis through cross-coupling methods.
  • Enhanced fluorescence compared to non-substituted analogs.

Case Study 2: Photophysical Properties

A study published in Molecular Crystals and Liquid Crystals examined the photophysical properties of various phenyleneethynylene derivatives. The findings indicated that the introduction of hexyloxy groups significantly affects the emission spectra and solubility profiles .

Key Findings

  • Compounds displayed varied emission characteristics based on solvent polarity.
  • Hexyloxy substituents improved solubility in organic solvents.

Mechanism of Action

The mechanism of action of 1-Ethynyl-2,5-bis(hexyloxy)-4-(phenylethynyl)benzene would depend on its specific application. In general, the compound’s effects are mediated through interactions with molecular targets such as enzymes, receptors, or nucleic acids. The ethynyl and hexyloxy groups can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Substituent Effects on Solubility and Reactivity

A key distinction lies in the substituent patterns compared to analogous compounds:

  • 1,4-Bis(phenylethynyl)benzene derivatives (e.g., from ): These lack hexyloxy groups, resulting in lower solubility in nonpolar solvents. The absence of alkoxy chains limits their processability in thin-film device fabrication .
  • Methoxy- and hydroxy-substituted ethynylbenzenes (): Compounds like 1-ethynyl-3,4-dihydroxybenzene (21d) exhibit higher polarity due to hydroxy groups, reducing solubility in organic media but increasing hydrogen-bonding interactions .
  • Hexyloxy vs. shorter alkoxy chains : Compounds with butyloxy or ethoxy groups () show reduced solubility compared to the target compound, as longer alkyl chains disrupt crystallinity and enhance miscibility .

Table 1: Substituent Effects on Key Properties

Compound Substituents Solubility in THF Reactivity in Sonogashira Coupling
Target compound 2,5-hexyloxy; 4-phenylethynyl High Moderate (steric hindrance)
1,4-Bis(phenylethynyl)benzene None Low High
1-Ethynyl-3,4-dihydroxybenzene (21d) 3,4-hydroxy Low Low (oxidation-prone)
1,4-Dibromo-2,5-bis(hexyloxy)benzene 2,5-hexyloxy; 1,4-bromo High High (for Suzuki coupling)

Conjugation Length and Electronic Properties

The target compound’s conjugation is shorter than 1,4-bis(phenylethynyl)benzene derivatives (), which feature dual phenylethynyl groups for extended π-systems. In contrast, 2,5-bis(hexyloxy)-1,4-di(4'-carboxyphenyl)benzene (), synthesized via Suzuki coupling, lacks ethynyl linkages, resulting in weaker electronic communication between aromatic units .

Alkoxy Chain Length and Morphology

The hexyloxy chains in the target compound improve solubility compared to 1,4-bis(decyloxy)-2-methyl-5-(tetramethylbutyl)benzene (), where bulkier substituents hinder molecular packing. However, excessive chain length (e.g., decyloxy) can impede charge transport by increasing intermolecular distances .

Biological Activity

1-Ethynyl-2,5-bis(hexyloxy)-4-(phenylethynyl)benzene is an organic compound with the molecular formula C28H34O2C_{28}H_{34}O_2 and a molecular weight of approximately 402.6 g/mol. This compound features a unique structure characterized by ethynyl groups and hexyloxy substituents, which contribute to its potential applications in various fields, including materials science and medicinal chemistry. While specific biological activity data on this compound is limited, related compounds have shown promising biological activities, particularly in anticancer research and as fluorescent markers.

Chemical Structure and Properties

The chemical structure of 1-Ethynyl-2,5-bis(hexyloxy)-4-(phenylethynyl)benzene includes:

  • Ethynyl Groups : Contributing to its reactivity and potential for cross-coupling reactions.
  • Hexyloxy Substituents : Enhancing solubility in organic solvents, which is beneficial for biological assays.

Molecular Structure

Molecular Formula C28H34O2\text{Molecular Formula }C_{28}H_{34}O_2
Molecular Weight 402.6 g mol\text{Molecular Weight }402.6\text{ g mol}

Structural Comparison

Compound NameMolecular FormulaUnique Features
1,4-Bis-(4-hexyloxy-phenylethynyl)-2,5-bis-methylsulfanyl-benzeneC28H34O2Contains methylsulfanyl groups that may enhance solubility
1,4-Bis(4-ethynyl-phenylethynyl)-2,5-bis-hexyloxy-benzeneC28H34O2Exhibits similar conjugation but lacks the hexyloxy substituents
1-Ethynyl-2-heptyloxy-4-(phenylethynyl)benzeneC29H36O2Features a heptyloxy group which may affect its physical properties

Anticancer Potential

Compounds with similar structures to 1-Ethynyl-2,5-bis(hexyloxy)-4-(phenylethynyl)benzene have been studied for their anticancer properties. Research indicates that phenyleneethynylene derivatives often exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Mechanism of Action : These compounds can induce apoptosis in cancer cells through various pathways, including the inhibition of cell proliferation and disruption of cellular signaling pathways.
  • Fluorescent Properties : The ability to function as fluorescent markers makes these compounds suitable for imaging applications in biological systems.

Study 1: Cytotoxicity Assessment

In a study published in Molecules, derivatives of phenyleneethynylene were evaluated for their cytotoxic effects on breast cancer cell lines. The results indicated that certain structural modifications enhanced their anticancer activity significantly.

Study 2: Protein Interaction Studies

Research focusing on the interaction of similar compounds with biological macromolecules has shown that they can effectively bind to proteins and nucleic acids. This property is crucial for applications in drug delivery systems and biosensing technologies.

Synthesis and Reactivity

The synthesis of 1-Ethynyl-2,5-bis(hexyloxy)-4-(phenylethynyl)benzene typically involves several key steps:

  • Formation of Ethynyl Groups : Using coupling reactions with halogenated compounds in the presence of palladium catalysts.
  • Hexyloxy Substitution : Introducing hexyloxy groups to enhance solubility and biological compatibility.

Reactivity Profile

The reactivity of this compound primarily involves:

  • Cross-Coupling Reactions : Essential for synthesizing more complex polyphenylene structures.
  • Solubility Characteristics : The presence of hexyloxy groups improves solubility in various organic solvents.

Q & A

Q. What are the typical synthetic routes for 1-Ethynyl-2,5-bis(hexyloxy)-4-(phenylethynyl)benzene, and how can reaction conditions be optimized?

Methodological Answer: The synthesis involves multi-step coupling reactions. A common approach is the Sonogashira coupling, where halogenated intermediates (e.g., 1,4-dibromo-2,5-bis(hexyloxy)benzene) react with terminal alkynes (e.g., phenylacetylene) under palladium catalysis. Key parameters include:

  • Catalyst system : Pd(PPh₃)₂Cl₂/CuI in a 1:1 molar ratio.
  • Solvent : Tetrahydrofuran (THF) or toluene under inert atmosphere.
  • Temperature : 60–80°C for 12–24 hours.
    Optimization involves adjusting solvent polarity (to enhance solubility of alkoxy groups) and monitoring reaction progress via TLC or GC-MS. Recrystallization from ethanol or hexane is used for purification .

Q. How can the molecular structure of this compound be confirmed post-synthesis?

Methodological Answer: Structural confirmation requires a combination of techniques:

  • Single-crystal X-ray diffraction (XRD) : Resolves bond lengths and angles, particularly for the ethynyl and hexyloxy groups. Crystals are grown via slow evaporation of ethanol at 25°C .
  • NMR spectroscopy :
    • ¹H NMR : Peaks at δ 0.8–1.5 ppm (hexyloxy CH₂), δ 3.8–4.2 ppm (OCH₂), and δ 6.8–7.5 ppm (aromatic protons).
    • ¹³C NMR : Signals at 65–75 ppm (OCH₂) and 85–95 ppm (sp-hybridized carbons).
  • FT-IR : Stretching vibrations at ~3300 cm⁻¹ (C≡C-H) and ~2100 cm⁻¹ (C≡C) .

Advanced Research Questions

Q. How do steric effects from hexyloxy substituents influence the electronic properties of the central benzene ring?

Methodological Answer: The hexyloxy groups introduce steric hindrance, reducing planarity and altering conjugation. To analyze:

  • Cyclic voltammetry (CV) : Measures redox potentials; bulky substituents lower electron density on the ring, shifting oxidation potentials positively.
  • DFT calculations : Compare HOMO/LUMO distributions in substituted vs. unsubstituted analogs. For example, hexyloxy groups decrease HOMO energy by ~0.3 eV due to electron-donating effects .
  • UV-Vis spectroscopy : Bathochromic shifts in λmax indicate extended conjugation despite steric constraints .

Q. How can contradictory spectroscopic data (e.g., NMR vs. XRD) be resolved for this compound?

Methodological Answer: Contradictions often arise from dynamic processes (e.g., rotamerism of hexyloxy chains). Strategies include:

  • Variable-temperature NMR : Cooling to −40°C slows rotation, splitting broad peaks into distinct signals.
  • Cross-validation with XRD : Compare dihedral angles from XRD with NMR-derived NOE correlations.
  • Molecular dynamics simulations : Model rotational barriers (e.g., hexyloxy chains require ~5 kcal/mol for 180° rotation) to explain averaged NMR signals .

Q. What strategies mitigate side reactions during ethynyl group introduction?

Methodological Answer: Undesired Glaser coupling (dimerization of terminal alkynes) is a major issue. Mitigation involves:

  • Stoichiometric control : Use 1.1–1.2 equivalents of alkyne to limit excess.
  • Additives : Add 10 mol% triethylamine to scavenge trace acids.
  • Low-temperature quenching : Halt reactions at 70% conversion (monitored by HPLC) to minimize byproducts .

Q. How does the ethynyl linkage impact charge transport in organic electronic applications?

Methodological Answer: The ethynyl group enables π-orbital overlap, enhancing conductivity. Experimental methods:

  • Field-effect transistor (FET) measurements : Mobility values (µ) of 10⁻³–10⁻² cm²/V·s are typical.
  • Time-resolved microwave conductivity (TRMC) : Quantifies charge carrier lifetimes (>1 µs) in thin films.
  • Theoretical modeling : NEGF (Non-Equilibrium Green’s Function) simulations show ethynyl bridges reduce hopping barriers between aromatic units .

Data Contradiction and Analysis

Q. How to address discrepancies in thermal stability data from TGA and DSC?

Methodological Answer: Discrepancies arise from differing degradation mechanisms. Resolve via:

  • Controlled-atmosphere TGA : Compare decomposition under N₂ vs. O₂. Oxidative degradation (O₂) lowers onset temperatures by 50–100°C.
  • Isothermal DSC : Hold at 200°C for 1 hour; weight loss in TGA correlates with exothermic peaks in DSC (indicative of decomposition pathways).
  • Mass spectrometry-coupled TGA : Identify volatile fragments (e.g., hexyloxy chains fragment first at 250°C) .

Structure-Property Relationships

Q. What role do the phenylethynyl and hexyloxy groups play in solubility vs. crystallinity trade-offs?

Methodological Answer:

  • Solubility : Hexyloxy chains enhance solubility in non-polar solvents (e.g., toluene, logP = 4.2).
  • Crystallinity : Phenylethynyl groups promote π-π stacking, but hexyloxy chains disrupt it. Balance via:
    • Mixed solvent recrystallization : Use 3:1 hexane/ethanol to induce controlled crystal growth.
    • SAXS/WAXS : Quantify lamellar spacing (d = 15–20 Å) in thin films .

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